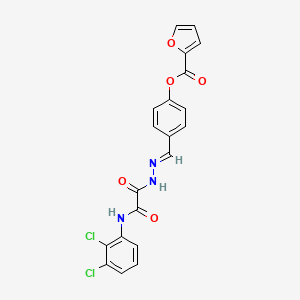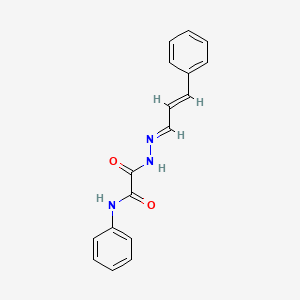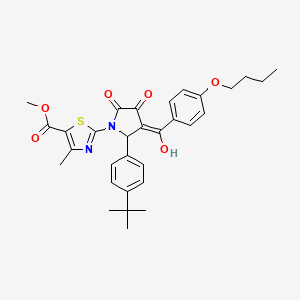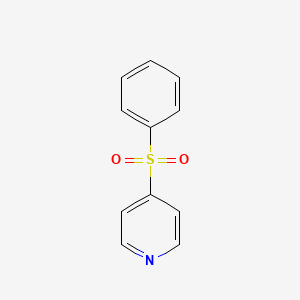![molecular formula C33H31N5O3S B12012630 (5Z)-5-({3-[4-(Hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one CAS No. 623935-04-6](/img/structure/B12012630.png)
(5Z)-5-({3-[4-(Hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (5Z)-5-({3-[4-(Hexiloxi)fenil]-1-fenil-1H-pirazol-4-YL}metileno)-2-(4-metoxifenil)[1,3]tiazolo[3,2-B][1,2,4]triazol-6(5H)-ona es una molécula orgánica compleja que pertenece a la clase de compuestos heterocíclicos. Presenta una estructura única que combina anillos de pirazol, tiazol y triazol, conocidos por sus diversas actividades biológicas. Este compuesto es de interés en diversos campos, incluida la química medicinal, debido a sus posibles propiedades terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto típicamente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye:
Formación del anillo de pirazol: Este paso implica la reacción de un derivado de hidrazina con una dicetona o β-cetoéster apropiada en condiciones ácidas o básicas.
Formación del anillo de tiazol: Esto se puede lograr mediante la ciclización de una tioamida con una halocetona o α-halocetona.
Formación del anillo de triazol: Este paso a menudo implica la ciclización de una hidrazida con un nitrilo o derivado de ácido carboxílico apropiado.
Acoplamiento final y funcionalización: El paso final implica el acoplamiento de los intermediarios de pirazol, tiazol y triazol, seguido de la funcionalización con los grupos hexiloxi y metoxi.
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucraría la optimización de la ruta sintética anterior para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores automatizados, la detección de alto rendimiento de las condiciones de reacción y técnicas de purificación como la cristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos metoxi y hexiloxi, utilizando reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden realizar en los anillos de pirazol o tiazol utilizando reactivos como el hidruro de aluminio y litio o catalizadores de hidrogenación.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila o nucleófila, dependiendo de los sustituyentes y las condiciones utilizadas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, trióxido de cromo o peróxido de hidrógeno.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio o hidrogenación catalítica.
Sustitución: Agentes halogenantes, agentes nitrantes o agentes alquilantes.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir ácidos carboxílicos o cetonas, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones y mecanismos químicos.
Biología
Biológicamente, el compuesto tiene potencial como farmacóforo, una parte de una molécula responsable de su actividad biológica. Se puede utilizar en el diseño de nuevos fármacos que se dirijan a enzimas o receptores específicos.
Medicina
En medicina, este compuesto se está investigando por sus posibles efectos terapéuticos. Puede exhibir propiedades antiinflamatorias, anticancerígenas o antimicrobianas, lo que lo convierte en un candidato para el desarrollo de fármacos.
Industria
Industrialmente, el compuesto podría utilizarse en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. Los anillos de pirazol, tiazol y triazol pueden interactuar con macromoléculas biológicas a través de enlaces de hidrógeno, interacciones hidrofóbicas y apilamiento π-π. Estas interacciones pueden modular la actividad del objetivo, lo que lleva a los efectos biológicos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- (5Z)-5-({3-[4-(Metoxi)fenil]-1-fenil-1H-pirazol-4-YL}metileno)-2-(4-metoxifenil)[1,3]tiazolo[3,2-B][1,2,4]triazol-6(5H)-ona
- (5Z)-5-({3-[4-(Etoxi)fenil]-1-fenil-1H-pirazol-4-YL}metileno)-2-(4-metoxifenil)[1,3]tiazolo[3,2-B][1,2,4]triazol-6(5H)-ona
Singularidad
La singularidad de (5Z)-5-({3-[4-(Hexiloxi)fenil]-1-fenil-1H-pirazol-4-YL}metileno)-2-(4-metoxifenil)[1,3]tiazolo[3,2-B][1,2,4]triazol-6(5H)-ona radica en su grupo hexiloxi, que puede influir en su lipofilia y, en consecuencia, en su actividad biológica y propiedades farmacocinéticas. Esto lo hace diferente de compuestos similares con diferentes grupos alcoxi.
Propiedades
Número CAS |
623935-04-6 |
|---|---|
Fórmula molecular |
C33H31N5O3S |
Peso molecular |
577.7 g/mol |
Nombre IUPAC |
(5Z)-5-[[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C33H31N5O3S/c1-3-4-5-9-20-41-28-18-12-23(13-19-28)30-25(22-37(35-30)26-10-7-6-8-11-26)21-29-32(39)38-33(42-29)34-31(36-38)24-14-16-27(40-2)17-15-24/h6-8,10-19,21-22H,3-5,9,20H2,1-2H3/b29-21- |
Clave InChI |
NZEXIWCKDBYBPI-ANYBSYGZSA-N |
SMILES isomérico |
CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6 |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5Z)-3-(4-Methylbenzyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12012562.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012565.png)
![4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12012577.png)
![4-[(4-Aminophenyl)methyl]-O-toluidine](/img/structure/B12012580.png)



![N'-[(E,2E)-3-(2-Methoxyphenyl)-2-propenylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide](/img/structure/B12012605.png)
![2,3-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12012612.png)

![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012619.png)

